molecular formula C15H27Cl2N3O2 B2978152 1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride CAS No. 1185294-24-9

1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride

Cat. No.: B2978152
CAS No.: 1185294-24-9
M. Wt: 352.3
InChI Key: MOEXTHZLJDEORD-UHFFFAOYSA-N
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Description

The compound “1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride” is a chemical compound with the molecular formula C15H25N3O2 . It is a structurally modified derivative of piperazine .


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . Unfortunately, specific structural details for this compound are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride has been explored in various synthetic routes and characterization studies. For example, the compound has been involved in the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis, highlighting its potential in facilitating complex organic syntheses (Bhat et al., 2018). This demonstrates the compound's utility in synthetic chemistry, particularly in generating molecules with potential biological activities.

Drug Discovery and Biological Activities

The compound has also played a role in drug discovery, particularly in the synthesis of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing its application in developing therapeutic agents (Romero et al., 1994). Additionally, its involvement in the molecular interaction studies of CB1 cannabinoid receptor antagonists underlines its importance in understanding receptor-ligand interactions and drug design (Shim et al., 2002).

Antimicrobial and Antimalarial Activities

Research has explored its derivatives for antimicrobial and antimalarial activities, indicating the compound's broader implications in medicinal chemistry. Aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, emphasizing the compound's potential in antimalarial research (Mendoza et al., 2011).

Electrochemical Synthesis

The compound has also been involved in electrochemical synthesis processes, such as the development of environmentally friendly methods for synthesizing new phenylpiperazine derivatives in aqueous solutions, highlighting its versatility in green chemistry applications (Nematollahi & Amani, 2011).

Properties

IUPAC Name

1-[1-(2-hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethylpyrrol-3-yl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2.2ClH/c1-11-8-18(12(2)15(11)13(3)19)10-14(20)9-17-6-4-16-5-7-17;;/h8,14,16,20H,4-7,9-10H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEXTHZLJDEORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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